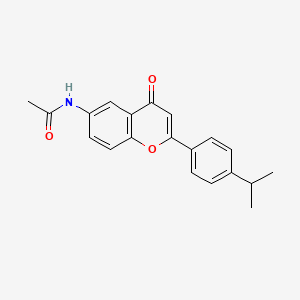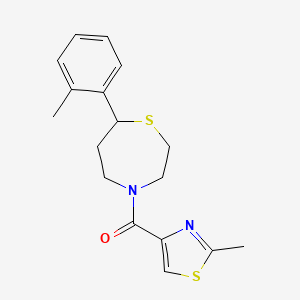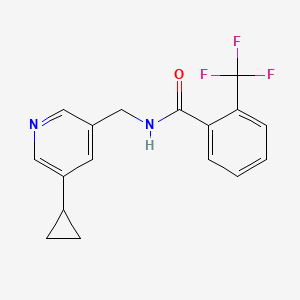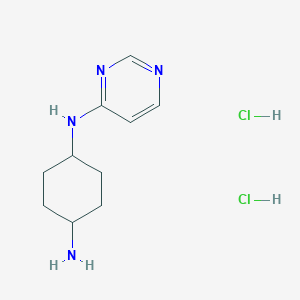
N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-ISOPROPYLPHENYL)-2-(4-OXO-3(4H)-QUINAZOLINYL)ACETAMIDE” is a chemical compound with the linear formula C19H19N3O2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Another similar compound is “N-(4-Isopropylphenyl)acetamide” with the molecular formula C11H15NO .
Molecular Structure Analysis
The molecular structure of “N-(4-Isopropylphenyl)acetamide” has an average mass of 177.243 Da and a mono-isotopic mass of 177.115356 Da .Physical And Chemical Properties Analysis
“N-(4-Isopropylphenyl)acetamide” has a density of 1.0±0.1 g/cm3, a boiling point of 323.7±21.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.6±3.0 kJ/mol and a flash point of 191.1±7.0 °C .Mécanisme D'action
N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide exerts its effects through multiple mechanisms. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway. This compound has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurons, this compound has been shown to protect against oxidative stress and reduce neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to reduce cell proliferation and induce cell death. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in inflammation. In neurons, this compound has been shown to protect against oxidative stress and reduce neuroinflammation. Additionally, this compound has been found to have antioxidant and anti-angiogenic properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. This compound has also been extensively studied, and its mechanisms of action and potential therapeutic applications are well understood. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, the effects of this compound may vary depending on the type of cell or tissue being studied.
Orientations Futures
There are several future directions for the study of N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the exploration of this compound's potential as a therapeutic agent for other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to determine the optimal dose and treatment regimen for its potential therapeutic applications.
Méthodes De Synthèse
N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide can be synthesized by reacting 4-isopropylphenylacetic acid with 4-hydroxycoumarin in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal and acetic anhydride to yield this compound. This method has been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)acetamide has been extensively studied for its potential therapeutic applications. In particular, this compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases such as arthritis and colitis. Additionally, this compound has been shown to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)14-4-6-15(7-5-14)20-11-18(23)17-10-16(21-13(3)22)8-9-19(17)24-20/h4-12H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJINDTKYKDVDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2787082.png)
![7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2787085.png)


![3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)



![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2787093.png)
![1-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)-2-nitrophenyl]piperidine](/img/structure/B2787094.png)

![N-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-N-[(3,4-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2787099.png)
![N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2787100.png)